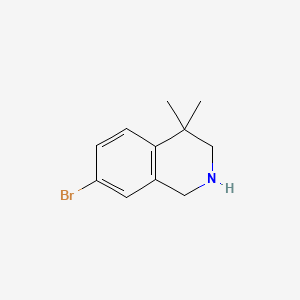

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

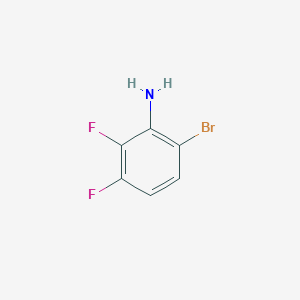

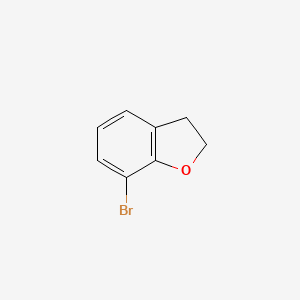

The compound of interest, 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have been extensively studied due to their presence in various natural products and their pharmacological activities. The bromine atom at the 7-position on the tetrahydroisoquinoline ring system is a significant feature that can influence the chemical reactivity and biological activity of these molecules.

Synthesis Analysis

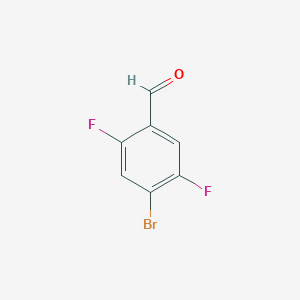

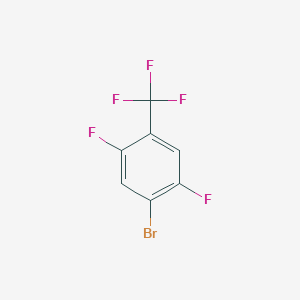

The synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines, which are closely related to the compound , can be achieved through a short protocol involving reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation, starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Additionally, brominated tetrahydroisoquinolines have been semisynthesized using brominated tyrosine derivatives as starting materials .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline core with a bromine substituent. The position of the bromine atom can significantly affect the molecule's conformation and, consequently, its interaction with biological targets. For example, the structure of 7-bromoquinolin-8-ol has been analyzed, revealing intermolecular and weak intramolecular hydrogen bonds, which influence the solid-state packing of the molecules .

Chemical Reactions Analysis

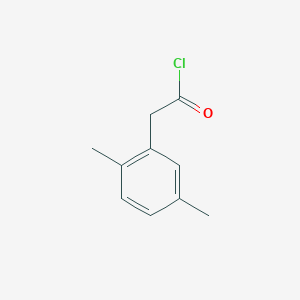

Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, the bromination of dihydroquinolines has been studied, showing that different solvents can lead to the formation of isomeric bromination products . Reactions with nucleophiles have also been explored, where bromomethyl groups in brominated dihydroquinolines react with monofunctional nucleophiles to yield expected products .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Material Science

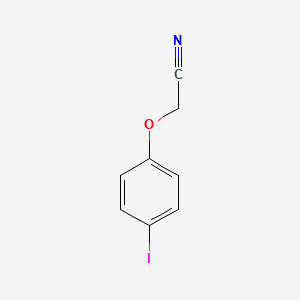

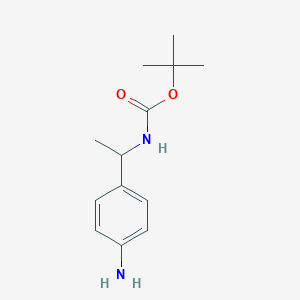

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline serves as a versatile intermediate in organic synthesis. It is used in the synthesis of various complex molecules and materials due to its reactive bromo substituent, which facilitates further chemical transformations. For instance, it has been employed in the synthesis of bromophenols and brominated tetrahydroisoquinolines, indicating its role in expanding the chemical space of potential biologically active compounds (Ming Ma et al., 2007). Additionally, it has been utilized in the synthesis of tetrahydroisoquinoline derivatives, highlighting its significance in creating new molecules with potential applications in material science and pharmaceuticals (M. Carmen Bernabeu et al., 2004).

Pharmacological Research

In pharmacological research, derivatives of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline have been investigated for their potential biological activities. For example, the evaluation of local anesthetic activity and acute toxicity in a series of synthesized tetrahydroisoquinoline alkaloid derivatives showcases the compound's relevance in developing new anesthetics (A. Azamatov et al., 2023). Furthermore, studies on the analgesic and anti-inflammatory effects of specific derivatives point towards its utility in discovering new pain management and anti-inflammatory agents (Khilola A. Rakhmanova et al., 2022).

Chemical Synthesis Techniques

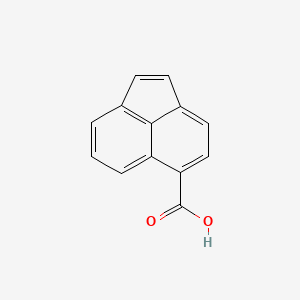

The compound is also central to innovative chemical synthesis techniques, such as the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer, demonstrating its utility in developing new synthetic methodologies (Alessandro Strada et al., 2019). This highlights the role of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline in facilitating complex chemical reactions that are pivotal for the synthesis of novel materials and bioactive molecules.

Safety And Hazards

properties

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMMPPJSKTYNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)